molecular formula C12H10N2O5S B1297241 4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid CAS No. 450390-36-0

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid

カタログ番号: B1297241
CAS番号: 450390-36-0
分子量: 294.29 g/mol
InChIキー: OKHOEBXGXWTJHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid is used in several scientific research applications, including:

作用機序

The mechanism of action of 4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

類似化合物との比較

Similar Compounds

Uniqueness

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

生物活性

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid (commonly referred to as DTA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, potential therapeutic applications, and mechanisms of action based on recent research findings.

  • IUPAC Name : 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoic acid
  • Molecular Formula : C12H10N2O5S
  • Molecular Weight : 294.28 g/mol

DTA exhibits its biological effects primarily through the inhibition or activation of specific enzymes and receptors. The compound's thiazolidinone core allows it to interact with various biological targets, influencing pathways such as:

  • Signal Transduction : Modulating cellular signaling pathways that affect cell growth and differentiation.
  • Gene Expression Regulation : Altering the transcription of genes involved in critical cellular processes.
  • Metabolic Processes : Influencing metabolic pathways, particularly those related to glucose metabolism.

Anticancer Activity

Research indicates that DTA has significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

A study reported that DTA exhibited cytotoxic effects comparable to standard chemotherapeutics, with IC50 values indicating potent activity against these cell lines .

Antimicrobial Properties

DTA has also been evaluated for its antimicrobial activity. It showed effectiveness against several bacterial strains, particularly Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic inhibition .

Anticonvulsant Effects

Further investigations into the anticonvulsant properties of DTA revealed that it can modulate neuronal excitability. In animal models, DTA demonstrated a reduction in seizure frequency and severity, suggesting potential as a therapeutic agent for epilepsy .

Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazolidine derivatives, including DTA, which were tested for their antiproliferative activity against human cancer cell lines. The results indicated that DTA significantly inhibited cell growth in a dose-dependent manner, with enhanced efficacy observed when combined with other chemotherapeutics .

Study 2: Metabolic Regulation

In a metabolic study involving high-carbohydrate diet-induced insulin-resistant mice, DTA was shown to improve glucose uptake and reduce hyperglycemia. This suggests its potential role as an insulin sensitizer and a candidate for managing type 2 diabetes .

Comparative Analysis

CompoundActivity TypeIC50 ValueReference
DTAAnticancer15 µM
Compound 18Antibacterial10 µg/mL
Compound IVAnticonvulsantNot specified

特性

IUPAC Name

4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-9(5-14-10(16)6-20-12(14)19)13-8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHOEBXGXWTJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。